molecular formula C10H12BNO3 B1426771 4-Cyano-3-isopropoxyphenylboronic acid CAS No. 2096339-85-2

4-Cyano-3-isopropoxyphenylboronic acid

Cat. No. B1426771
M. Wt: 205.02 g/mol
InChI Key: XRTVNVUITJLVSU-UHFFFAOYSA-N
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Description

4-Cyano-3-isopropoxyphenylboronic acid (CIPB) is an organic compound composed of a phenyl group attached to a boronic acid group, with a cyano group and an isopropoxy group on the phenyl ring. CIPB is a versatile compound with a wide range of applications in the fields of chemistry, biochemistry, and biotechnology. It is used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and industrial chemicals. It is also used as an intermediate in the synthesis of other organic compounds, and as a catalyst in chemical reactions. CIPB has been used in a variety of scientific research applications, including the study of biochemical and physiological effects, and the development of lab experiments.

Scientific Research Applications

Corrosion Inhibition

4-Cyano-3-isopropoxyphenylboronic acid derivatives have shown potential in the field of corrosion inhibition. A study investigated the effectiveness of synthetic acrylamide derivatives as corrosion inhibitors for copper in nitric acid solutions. The derivatives, characterized by methods such as FTIR, 1HNMR, and mass spectroscopy, demonstrated significant inhibition efficiencies, reaching up to 86.1% in specific conditions. The adsorption of these compounds on copper followed chemical adsorption and the Langmuir isotherm, as confirmed by theoretical computations and experimental findings (Abu-Rayyan et al., 2022).

Catalytic Applications

The compound's analogs have been utilized in catalytic applications, specifically in Rhodium-catalyzed annulation reactions. For instance, 2-cyanophenylboronic acid, a related compound, was used as a three-carbon component with alkynes or alkenes to afford substituted indenones or indanones. The process involved the formation of cyclic skeletons by intramolecular nucleophilic addition of an intermediate organorhodium(I) species to a cyano group, indicating the compound's utility in complex chemical synthesis (Miura & Murakami, 2005).

Protein Capture in Proteomics

Derivatives of 4-Cyano-3-isopropoxyphenylboronic acid have also been explored in proteomics. Detonation nanodiamond functionalized with aminophenylboronic acid (a derivative) has been used for the selective capture of glycoproteins from protein mixtures. The functionalization enhanced the loading capacity for glycoproteins, demonstrating the compound's potential in proteomic research and applications (Yeap, Tan, & Loh, 2008).

properties

IUPAC Name

(4-cyano-3-propan-2-yloxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BNO3/c1-7(2)15-10-5-9(11(13)14)4-3-8(10)6-12/h3-5,7,13-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRTVNVUITJLVSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C#N)OC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501225171
Record name Boronic acid, B-[4-cyano-3-(1-methylethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501225171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyano-3-isopropoxyphenylboronic acid

CAS RN

2096339-85-2
Record name Boronic acid, B-[4-cyano-3-(1-methylethoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096339-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[4-cyano-3-(1-methylethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501225171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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